1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of phenylpropanone, featuring an amino group and a bromomethyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor, such as 2-amino-5-methylphenylpropan-2-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-methylphenyl)propan-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(2-Amino-5-chloromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications
Uniqueness
1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one is unique due to the presence of both an amino group and a bromomethyl group on the aromatic ring.
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
UFIZVXXKXINXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CBr)N |
Origin of Product |
United States |
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